molecular formula C13H16ClFN2O B14778171 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

Cat. No.: B14778171
M. Wt: 270.73 g/mol
InChI Key: FFSSKCVNLAWMRB-UHFFFAOYSA-N
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Description

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is a heterocyclic compound with a molecular formula of C13H16ClFN2O. This compound is known for its unique structure, which includes a piperidine ring and a fluorine atom, making it a valuable building block in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride typically involves the reaction of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Uniqueness

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the piperidine ring enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H16ClFN2O

Molecular Weight

270.73 g/mol

IUPAC Name

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-3-4-12-9(6-10)8-16(13(12)17)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H

InChI Key

FFSSKCVNLAWMRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=CC(=C3)F.Cl

Origin of Product

United States

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